molecular formula C14H15N5O5S3 B1239554 Desfuroylceftiofur

Desfuroylceftiofur

Cat. No.: B1239554
M. Wt: 429.5 g/mol
InChI Key: OITCOWCNESRWSM-GHXIOONMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Composition and IUPAC Nomenclature

Desfuroylceftiofur (C₁₄H₁₅N₅O₅S₃) is a bioactive metabolite of the third-generation cephalosporin antibiotic ceftiofur. Its molecular weight is 429.5 g/mol, as confirmed by multiple studies. The IUPAC name, derived from its structural configuration, is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This nomenclature reflects its bicyclic β-lactam core, methoxyimino side chain, and sulfanylmethyl substituent.

Key synonyms include desfuroyl ceftiofur, 120882-22-6, and (6R,7R)-3-(mercaptomethyl)-7-[(Z)-methoxyimino-2-(2-aminothiazol-4-yl)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Table 1: Molecular properties of this compound and ceftiofur

Property This compound Ceftiofur
Molecular formula C₁₄H₁₅N₅O₅S₃ C₁₉H₁₇N₅O₇S₃
Molecular weight (g/mol) 429.5 523.6
Key functional groups Sulfanylmethyl, β-lactam Furanyl carbonylthio, β-lactam

Crystallographic and Spectroscopic Analysis

Crystallographic studies have elucidated this compound’s three-dimensional conformation. X-ray diffraction analysis reveals a bicyclic β-lactam core with a cis fusion between the six-membered dihydrothiazine ring and the four-membered β-lactam ring. The sulfanylmethyl group at position 3 and the methoxyimino side chain at position 7 are critical for its interaction with bacterial targets, such as penicillin-binding proteins.

Spectroscopic techniques further characterize its structure:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra (D₂O + DCl) confirm the presence of the sulfanylmethyl group (δ 2.5–3.0 ppm) and the β-lactam carbonyl (δ 170–175 ppm).
  • Mass Spectrometry (MS) : High-resolution MS shows a molecular ion peak at m/z 429.0235 ([M+H]⁺), consistent with its molecular formula.
  • Infrared (IR) Spectroscopy : Stretching vibrations at 1760 cm⁻¹ (β-lactam C=O) and 1650 cm⁻¹ (amide C=O) validate the core structure.

Table 2: Spectroscopic techniques and key findings

Technique Key Observations Source
X-ray crystallography Bicyclic core with cis ring fusion
¹H NMR Sulfanylmethyl (δ 2.5–3.0 ppm)
High-resolution MS [M+H]⁺ at m/z 429.0235

Comparative Structural Relationship to Parent Compound Ceftiofur

This compound differs structurally from ceftiofur (C₁₉H₁₇N₅O₇S₃) by the absence of the furanyl carbonylthio group. In ceftiofur, this group is replaced by a sulfanylmethyl moiety in this compound, a modification arising from enzymatic cleavage during metabolism. Both compounds share the (6R,7R) stereochemistry, which is essential for binding to bacterial transpeptidases.

The β-lactam core and methoxyimino side chain are conserved, preserving activity against Gram-negative bacteria. However, the sulfanylmethyl group enhances solubility compared to ceftiofur’s lipophilic furanyl substituent. This structural change reduces protein binding, as evidenced by comparative pharmacokinetic studies.

Table 3: Structural comparison with ceftiofur

Feature This compound Ceftiofur
Position 3 substituent Sulfanylmethyl Furanyl carbonylthio
Solubility Higher (polar group) Lower (lipophilic group)
Protein binding Reduced Extensive

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N5O5S3

Molecular Weight

429.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1

InChI Key

OITCOWCNESRWSM-GHXIOONMSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O

Synonyms

desfuroylceftiofur

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Desfuroylceftiofur is synthesized by reacting ceftiofur with sodium hydroxide solution at 70°C for 2 hours. The reaction mixture is then acidified, filtered to obtain the solid product, and finally purified through crystallization and drying .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolytic Reactions

DFC forms via thioester bond hydrolysis of ceftiofur, a process accelerated by enzymatic activity (e.g., β-lactamases) or environmental conditions . Key characteristics:

  • Kinetic parameters : CTX-M-15 β-lactamase hydrolyzes DFC with a catalytic efficiency (kcat/Kmk_{cat}/K_m) of 3.46 μM⁻¹s⁻¹, outperforming ceftiofur (0.52 μM⁻¹s⁻¹) .

  • Thermodynamics : Hydrolysis is enthalpically driven (ΔH=2247\Delta H=-2247 cal/mol) with moderate entropy gain (ΔS=15.2\Delta S=15.2 cal/mol·K) .

ParameterDFCCeftiofurAmpicillinNitrocefin
KmK_m (μM)141.6600.2195.97.4
kcatk_{cat} (s⁻¹)489.8313.7101.9338.3
kcat/Kmk_{cat}/K_m (μM⁻¹s⁻¹)3.460.520.5245.7
Data from steady-state kinetics of CTX-M-15 β-lactamase .

Thermal Degradation

Heating DFC above 60°C induces structural breakdown:

  • Primary pathway : Cleavage of the β-lactam ring produces cef-aldehyde (CEF-1) , a cytotoxic compound with 5.3× higher toxicity than ceftiofur .

  • Secondary pathway : Thioester bond hydrolysis regenerates reactive intermediates .

CompoundIC₅₀ (μg/mL)Relative Toxicity vs. Ceftiofur
Ceftiofur3052.0
Thermally treated DFC1967.01.6×
CEF-1573.15.3×
Cytotoxicity in LO2 cells after 24h exposure .

Metabolic Biotransformation

In vivo, DFC undergoes complex redox reactions:

  • Oxidation : Forms 3,3'-desfuroylceftiofur disulfide dimer in alkaline urine .

  • Conjugation : Binds to plasma proteins (e.g., albumin) via sulfhydryl groups, reducing bioavailability .

  • Reduction : Generates desfuroylceftiofur thiolactone in hepatic tissues .

Enzymatic Interactions

CTX-M-15 β-lactamase exhibits distinct binding thermodynamics with DFC:

ParameterDFCCeftiofur
ΔG (kcal/mol)-8.6-7.6
Dissociation constant (μM)10.738.2
Molecular docking and isothermal titration calorimetry data .

The enzyme's Ser70 residue is critical for acylation, with a 43-fold reduction in catalytic efficiency when mutated .

Environmental Fate

In agricultural wastewater:

  • Biodegradation : Accelerated by microbial activity, producing non-antibiotic cef-aldehyde .

  • Hydrolysis : pH-dependent degradation half-lives range from 12.2–13.5 hours in bovine plasma .

Mechanism of Action

Desfuroylceftiofur exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall biosynthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its formation as a metabolite of ceftiofur and its specific activity against veterinary pathogens. Its stability and efficacy in treating bacterial infections in livestock make it a valuable compound in veterinary medicine .

Q & A

Q. What is the primary metabolic pathway of ceftiofur to desfuroylceftiofur in livestock species?

this compound (DFC) is formed via enzymatic hydrolysis of ceftiofur’s thioester bond by esterases in bovine liver and kidney tissues . This reaction is critical for pharmacokinetic studies, as DFC retains the β-lactam structure responsible for antibacterial activity. Researchers should account for interspecies variability in esterase activity when extrapolating metabolic rates (e.g., cattle vs. swine) .

Q. How can this compound be quantified in biological matrices like plasma or milk?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. DFC must first be stabilized via derivatization with iodoacetamide to form this compound acetamide (DCA), which is detectable at m/z 430.12→125.79 (quantitative ion) using UPLC-MS/MS . Method validation should include recovery rates (98.6–102.2%) and precision (RSD <3.87%) to ensure compliance with residue analysis protocols .

Q. What is the molecular mechanism of this compound’s antibacterial activity?

DFC inhibits bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking . Unlike ceftiofur, DFC lacks the thioester side chain but retains the β-lactam ring, making it resistant to some β-lactamases. Researchers should compare MIC values against parent compounds to assess resistance patterns .

Advanced Research Questions

Q. How does infection status influence this compound’s tissue penetration in bovine models?

In infected tissue chambers (e.g., Mannheimia haemolytica), DFC concentrations are 2–3× higher than in non-infected tissues due to inflammation-induced vascular permeability . Experimental designs should include controlled infection models and timed sampling to correlate pharmacokinetic/pharmacodynamic (PK/PD) parameters with clinical outcomes .

Q. What experimental approaches resolve contradictions in MIC data between this compound and ceftiofur?

Discrepancies arise from bacterial esterase activity, which hydrolyzes ceftiofur to DFC in vitro, altering MIC profiles . To isolate DFC-specific activity, use agar dilution assays with pre-hydrolyzed DFC and validate results using LC-MS/MS to confirm metabolite stability . For Staphylococcus aureus, DFC’s MIC90 is 16 µg/mL (vs. 0.25 µg/mL for ceftiofur), highlighting strain-specific resistance mechanisms .

Q. How can researchers optimize derivatization protocols for DFC in complex matrices?

Derivatization efficiency depends on reaction time, pH, and reagent purity. For milk samples, add 10 mM dithioerythritol to cleave ceftiofur residues, followed by iodoacetamide (1:2 molar ratio) at pH 8.5 for 30 minutes. Purify using HLB SPE cartridges to remove matrix interferents . Include deuterated internal standards (e.g., d3-CEF) to correct for ion suppression in mass spectrometry .

Q. What factors explain reduced DFC efficacy against Staphylococcus spp. compared to Gram-negative pathogens?

Staphylococcus spp. exhibit upregulated PBP2a (a low-affinity PBP) and efflux pumps that limit DFC uptake. MIC studies show DFC’s activity against S. aureus is 64× lower than ceftiofur, suggesting metabolic conversion inefficiency in some strains . Pair genomic analysis (e.g., mecA gene detection) with time-kill assays to map resistance pathways .

Methodological Challenges and Solutions

Q. How to design a study assessing DFC’s impact on the gut microbiome in swine?

  • Sampling: Collect fecal samples pre-/post-treatment and stabilize with RNA later to preserve microbial DNA.
  • Analysis: Use nanopore sequencing to track shifts in Bacteroidetes and Firmicutes populations .
  • Controls: Include cefquinome-treated cohorts to differentiate class-specific effects .

Q. Why do cross-resistance patterns differ between DFC and other β-lactams?

Cross-resistance is strain-dependent. For example, E. coli resistant to ampicillin (via β-lactamase TEM-1) may remain susceptible to DFC due to its β-lactamase stability . Use broth microdilution assays with β-lactamase inhibitors (e.g., clavulanic acid) to confirm enzyme-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.